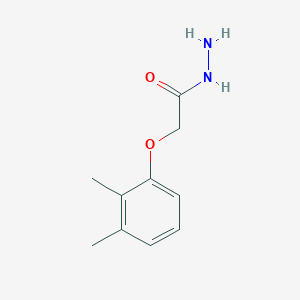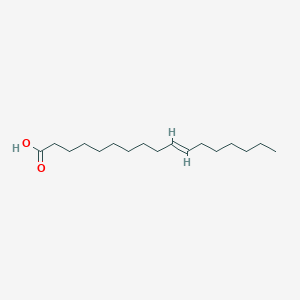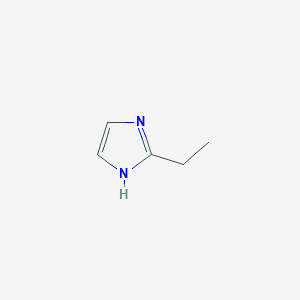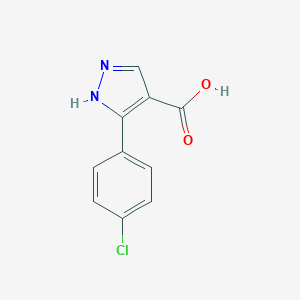
3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the chlorophenyl group and carboxylic acid function in the molecule suggests that it may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves cyclocondensation reactions or functionalization of existing pyrazole compounds. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized from cyclocondensation reactions under ultrasound irradiation, which significantly reduced reaction times and improved yields . Similarly, 1H-pyrazole-3-carboxylic acid was converted into various derivatives through reactions with acid chlorides, hydroxylamines, and carbazates, indicating that the carboxylic acid group can be a versatile handle for further functionalization .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of a related compound, 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using crystallographic techniques, and its molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) . These studies provide insights into the molecular conformations and electronic properties of pyrazole derivatives.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including functionalization and cycloaddition. The reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various aminophenols resulted in the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, showcasing the reactivity of the acid chloride group . Additionally, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole demonstrated the potential for condensation/cyclisation reactions involving hydrazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the vibrational and structural observations of a pyrazole derivative with a 4-chlorophenyl group revealed insights into its vibrational spectra and HOMO-LUMO analysis, which are important for understanding its electronic properties and reactivity . The nonlinear optical properties of another pyrazole derivative were evaluated, indicating potential applications in materials science .
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)propionic acid
Scientific Field: Organic Chemistry Application: This compound is used as a raw material and intermediate in organic synthesis . Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis being performed . Results or Outcomes: The outcomes would also depend on the specific synthesis being performed .
3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one
Scientific Field: Computational Electronics Application: This compound, a novel chalcone derivative, has significant electrooptic properties . Methods of Application: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established . Results or Outcomes: The excitation energy is observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level . The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at same wavelength (i.e. 1064.13 nm) .
p-Chlorocinnamic acid
Scientific Field: Organic Chemistry Application: This compound is used as a raw material and intermediate in organic synthesis . Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis being performed . Results or Outcomes: The outcomes would also depend on the specific synthesis being performed .
3-Amino-3-(4-chlorophenyl)propionic acid
Scientific Field: Organic Chemistry Application: This compound is used as a raw material and intermediate in organic synthesis . Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis being performed . Results or Outcomes: The outcomes would also depend on the specific synthesis being performed .
2-(p-Chlorophenoxy)-2-methylpropionic acid
Scientific Field: Organic Chemistry Application: This compound is used as a raw material and intermediate in organic synthesis . Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis being performed . Results or Outcomes: The outcomes would also depend on the specific synthesis being performed .
3-(4-Chlorophenoxy)propionic acid
Scientific Field: Organic Chemistry Application: This compound is used as a raw material and intermediate in organic synthesis . Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis being performed . Results or Outcomes: The outcomes would also depend on the specific synthesis being performed .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOICGDIFQWOONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479728 | |
| Record name | 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
135641-91-7 | |
| Record name | 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



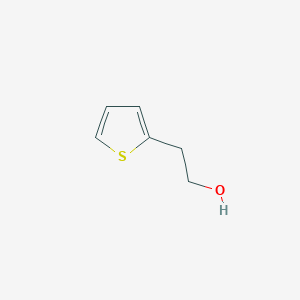
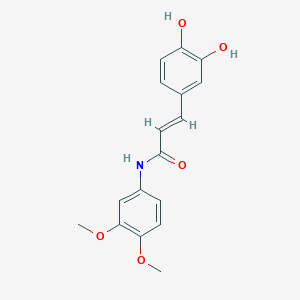
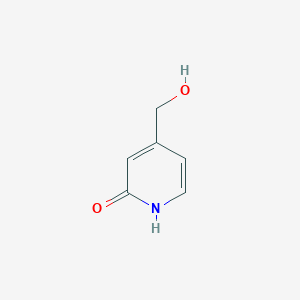
![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)
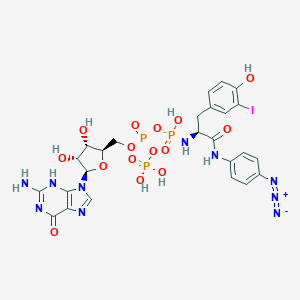
![2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phe](/img/structure/B144512.png)
![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)

![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)
